(+)-7-Octylindolactam v (+)-7-Octylindolactam v
Brand Name: Vulcanchem
CAS No.:
VCID: VC0218807
InChI: InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)
SMILES: CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
Molecular Formula: C25H39N3O2
Molecular Weight: 413.6 g/mol

(+)-7-Octylindolactam v

CAS No.:

Cat. No.: VC0218807

Molecular Formula: C25H39N3O2

Molecular Weight: 413.6 g/mol

* For research use only. Not for human or veterinary use.

(+)-7-Octylindolactam v -

Specification

Molecular Formula C25H39N3O2
Molecular Weight 413.6 g/mol
IUPAC Name 13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Standard InChI InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)
Standard InChI Key SUQYTYOVPXAUGB-UHFFFAOYSA-N
SMILES CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
Canonical SMILES CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C

Introduction

Chemical Structure and Properties

(+)-7-Octylindolactam V features a complex structure based on the indolactam framework with specific stereochemistry and substitution patterns that determine its biological activity.

Basic Structure and Stereochemistry

The compound contains an indole nucleus fused with a nine-membered lactam ring, with specific stereochemical configurations at C2 and C5 positions (2R,5R) . The octyl chain at the 7-position extends the hydrophobic character of the molecule, enhancing its interaction with biological membranes and target proteins.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (+)-7-Octylindolactam V:

PropertyValue
CAS Number123597-54-6
Chemical FormulaC25H41N3O
Molecular Weight399.61 g/mol
IUPAC Name1H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonine-5-methanol, 2,3,4,5,6,8-hexahydro-1-methyl-2-(1-methylethyl)-9-octyl-, (2R,5R)-
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (DMSO, ethanol)
StereochemistryDextrorotatory (+) with R configuration at C2 and C5

The compound's structure is characterized by three nitrogen atoms within the ring system, including the indole nitrogen, a secondary amide nitrogen, and a tertiary amine . These functional groups are critical for the compound's interaction with target proteins, particularly PKC.

Synthesis Methods

The synthesis of (+)-7-Octylindolactam V represents a significant challenge in organic chemistry due to its complex structure and specific stereochemical requirements.

Total Synthetic Approaches

Synthetic routes to (+)-7-Octylindolactam V typically begin with the synthesis of the parent indolactam V structure, followed by selective functionalization at the C7 position. One of the most elegant approaches involves distortion-controlled indolyne functionalization to establish the C4-N linkage, followed by intramolecular conjugate addition to build the conformationally-flexible nine-membered ring .

The key steps in the synthesis include:

  • Formation of an indolyne intermediate through silyltriflate precursors

  • Regioselective nucleophilic addition to establish the C4-N bond

  • Construction of the nine-membered lactam ring through intramolecular conjugate addition

  • Introduction of the octyl side chain at the C7 position through sp²-sp³ cross-coupling reactions

  • Final stereochemical adjustments to obtain the (+)-enantiomer

Cross-Coupling Strategies

Biological Activity and Mechanism of Action

(+)-7-Octylindolactam V exhibits significant biological activities primarily through its interaction with protein kinase C (PKC) and related signaling pathways.

Neuroprotective Effects

One of the most remarkable properties of (+)-7-Octylindolactam V is its ability to protect central neurons against toxic injury. The compound has demonstrated substantial capacity to prevent the destruction of neocortical neurons induced by exposure to various glutamate agonists, such as kainate, NMDA, and AMPA .

Unlike the levorotatory (-)-enantiomers, which are known for their tumor-promoting activities, the dextrorotatory (+)-indolactam V compounds show greater anti-neurotoxic potency and virtually no phorbol ester-like tumor-promoting activity . This crucial difference allows for higher dose levels to be used without complicating side effects.

Pharmacological Applications

Given its unique biological profile, (+)-7-Octylindolactam V has several potential pharmacological applications.

Neuroprotection and Neurodegenerative Diseases

The most promising application of (+)-7-Octylindolactam V is in the treatment of neurodegenerative diseases and conditions associated with excitotoxicity. The compound's ability to protect neurons against glutamate-mediated damage makes it a potential therapeutic agent for conditions such as:

  • Stroke and ischemic injury

  • Traumatic brain injury

  • Epilepsy

  • Neurodegenerative disorders (Alzheimer's, Parkinson's)

Research Tool in Cell Signaling

(+)-7-Octylindolactam V serves as a valuable research tool for studying PKC signaling pathways and their roles in various cellular processes. Its distinct activity profile compared to phorbol esters makes it particularly useful for investigating PKC-dependent processes without the confounding effects of tumor promotion .

Comparison with Related Compounds

(+)-7-Octylindolactam V exists within a family of related compounds, each with distinct properties and applications.

Comparison with (-)-7-Octylindolactam V

The following table highlights the key differences between (+)-7-Octylindolactam V and its levorotatory enantiomer:

Property(+)-7-Octylindolactam V(-)-7-Octylindolactam V
Stereochemistry(2R,5R)(2S,5S)
CAS Number123597-54-6 109346-66-9
PKC ActivationModerate to highHigh
Tumor PromotionMinimalSignificant
NeuroprotectionHighLow to moderate
Primary ApplicationsNeuroprotection, research toolTumor promotion studies, PKC research

Comparison with Other Indolactam Derivatives

(+)-7-Octylindolactam V also differs significantly from other indolactam derivatives:

CompoundKey FeaturesPrimary Activities
(+)-7-Octylindolactam VOctyl chain at C7, (+)-enantiomerNeuroprotection, PKC modulation with minimal tumor promotion
Indolactam VParent compound, no C7 substituentPKC activation, tumor promotion (in (-) form)
(-)-PendolmycinC7-substituted indolactam alkaloidPKC activation, tumor promotion
(-)-Lyngbyatoxin AC7-substituted indolactam alkaloidPKC activation, tumor promotion
(-)-Teleocidin A-2C7-substituted indolactam alkaloidPKC activation, tumor promotion

Structure-Activity Relationships

Current Research and Future Perspectives

Research on (+)-7-Octylindolactam V continues to evolve, with several exciting directions and potential applications emerging.

Recent Advances in Synthesis

Recent synthetic approaches have focused on more efficient and stereoselective methods for preparing (+)-7-Octylindolactam V. These include:

These advances are making the compound more accessible for research and potential therapeutic applications.

Emerging Therapeutic Applications

Ongoing research is exploring new therapeutic applications of (+)-7-Octylindolactam V, including:

  • Treatment of excitotoxic injury in neurodegenerative diseases

  • Potential applications in ischemic stroke therapy

  • Novel approaches to managing glutamate-mediated disorders

  • Possible roles in modulating inflammatory responses

Challenges and Future Directions

Despite its promising properties, several challenges remain in the development of (+)-7-Octylindolactam V as a therapeutic agent:

  • Optimization of pharmacokinetic properties for drug delivery

  • Enhancement of isoform selectivity for targeted PKC modulation

  • Development of more water-soluble derivatives for improved bioavailability

  • Further elucidation of the precise mechanisms underlying neuroprotection

Future research will likely focus on addressing these challenges and expanding our understanding of this compound's unique biological properties.

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